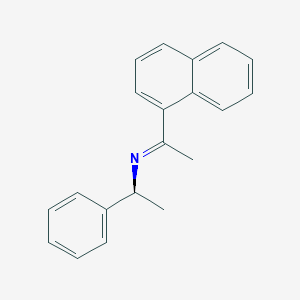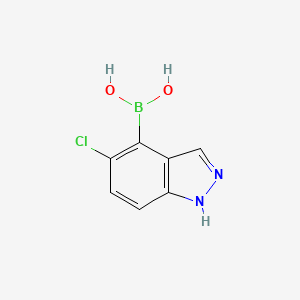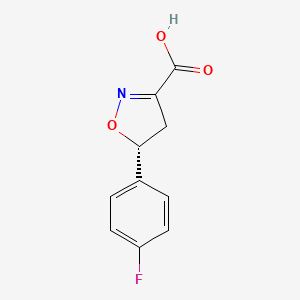![molecular formula C12H15ClN2O B11757877 (S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride typically involves multicomponent reactions, such as the Ugi reaction, which combines an amine, a carbonyl compound, and an isocyanide . This method is favored due to its high efficiency and atom economy. The reaction conditions often involve the use of trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of convertible isocyanides and efficient hydrolysis and esterification steps are crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benazepril hydrochloride: Another benzazepine derivative used as an angiotensin-converting enzyme (ACE) inhibitor.
Carbamazepine: A benzazepine derivative used as an anticonvulsant and mood stabilizer.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for further study .
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(3S)-3-amino-1-methyl-5-methylidene-3,4-dihydro-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-7-10(13)12(15)14(2)11-6-4-3-5-9(8)11;/h3-6,10H,1,7,13H2,2H3;1H/t10-;/m0./s1 |
InChI Key |
DJDVQZZJBPAVRA-PPHPATTJSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C)C[C@@H](C1=O)N.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C)CC(C1=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)


![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)

![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)


![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![(E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
